molecular formula C20H17Cl2N5 B2730333 1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890897-74-2

1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2730333
CAS RN: 890897-74-2
M. Wt: 398.29
InChI Key: HFIKHHUKOHWGIL-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as DPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. DPP belongs to the class of pyrazolopyrimidine derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Antileishmanial Activity

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects including potent antileishmanial activities . In a study, the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate . The result revealed that compound 13 displayed superior antipromastigote activity .

Antimalarial Activity

The same study also evaluated the in vivo antimalarial activities of the synthesized pyrazole derivatives against Plasmodium berghei infected mice . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Molecular Docking Study

A molecular docking study was performed to justify the potent in vitro antipromastigote activity of compound 13 . It has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Antibacterial Activity

A new library of pyrazolo[3,4-d]pyrimidine derivatives was synthesized and screened for its antibacterial activity against two Gram-negative strains of bacteria: Pseudomonas aeruginosa and Klebsiella pneumonia and two Gram-positive bacteria: Staphylococcus aureus and Enterococcus raffinosus L . Among the tested compounds, compounds a27 and a28 exhibited higher antibacterial activity than the standard drugs .

Antitumor Effects

Piritrexim, a compound related to pyrazolo[3,4-d]pyrimidines, inhibited dihydrofolate reductase (DHFR) and also showed good antitumor effects on the carcinosarcoma in rats .

Synthesis of Thieno[3,2-d]pyrimidine-7-carbonitriles

3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . This process involved the use of pyrazolo[3,4-d]pyrimidine derivatives .

properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-ethyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N5/c1-3-26(14-6-4-5-13(2)9-14)19-16-11-25-27(20(16)24-12-23-19)15-7-8-17(21)18(22)10-15/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIKHHUKOHWGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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